4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile
Description
4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring a nitro group at the 2-position and a 2-cyclohexylethylamino substituent at the 4-position.
Properties
CAS No. |
821777-09-7 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-(2-cyclohexylethylamino)-2-nitrobenzonitrile |
InChI |
InChI=1S/C15H19N3O2/c16-11-13-6-7-14(10-15(13)18(19)20)17-9-8-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2 |
InChI Key |
ZAQWZRHLJDQCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCNC2=CC(=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile typically involves a multi-step process. One common method includes the nitration of benzonitrile followed by the introduction of the cyclohexylethylamino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The subsequent amination step involves the reaction of the nitrobenzonitrile intermediate with 2-cyclohexylethylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products
Reduction: 4-[(2-Cyclohexylethyl)amino]-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile exerts its effects is largely dependent on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclohexylethylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on compounds with analogous functional groups (nitro, nitrile, or cyclohexylalkylamino substituents) or structural motifs.
Compound 1: 2-Cyclohexylethyl diisopropylphosphoramidocyanidoate
- Structure : Contains a cyclohexylethyl group linked to a phosphoramidocyanidate moiety .
- Molecular Formula: C15H29N2O2P (Compound 1) vs. C15H18N3O2 (estimated for 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile). The presence of phosphorus in Compound 1 distinguishes its reactivity and toxicity profile.
- Applications : Phosphoramidocyanidates are often studied as acetylcholinesterase inhibitors or chemical warfare agent analogs , whereas nitrobenzonitriles are more commonly explored in dye chemistry or kinase inhibition.
Compound 2: 2-((4-(Bis(2-hydroxyethyl)amino)-2-methylphenyl)diazenyl)-5-nitrobenzonitrile
- Structure: Azo-linked nitrobenzonitrile derivative with hydroxyethylamino and methyl substituents .
- Key Differences: The azo group (-N=N-) in Compound 2 confers chromophoric properties, making it suitable for dye applications, whereas the target compound lacks this feature. Substituent Position: The nitro group in Compound 2 is at the 5-position vs. the 2-position in the target compound, altering electronic distribution and steric effects. Hydroxyethylamino groups in Compound 2 enhance water solubility, contrasting with the lipophilic cyclohexylethylamino group in the target compound.
- Applications : Compound 2’s azo-nitrobenzonitrile structure is typical in textile dyes or photodynamic therapy agents , while the target compound’s structure may favor hydrophobic interactions in biological systems.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Electronic Effects: The nitro group in the target compound likely enhances electrophilicity at the nitrile carbon, similar to Compound 2’s azo-linked nitrobenzonitrile. However, the absence of phosphorus (vs. Compound 1) eliminates organophosphate-like toxicity.
- Solubility and Bioavailability: The cyclohexylethylamino group in the target compound may improve membrane permeability compared to Compound 2’s polar hydroxyethylamino groups.
- Gaps in Evidence: No direct data on the target compound’s synthesis, bioactivity, or stability were found in the provided sources. Further experimental studies are required to validate these hypotheses.
Biological Activity
4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a nitro group, a benzonitrile moiety, and an amino group linked to a cyclohexylethyl chain. Its molecular formula is . The presence of functional groups such as the nitro and cyano groups contributes to its reactivity and biological profile.
Chemical Structure and Properties
The structural characteristics of 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H19N3O2 |
| Functional Groups | Nitro group, cyano group, amino group |
| Molecular Weight | 273.34 g/mol |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that compounds similar to 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, potentially by interfering with specific signaling pathways involved in cancer progression.
- Antimicrobial Properties : The nitro group in the structure is known to enhance antimicrobial activity, making it a candidate for further exploration in treating infections.
- Receptor Interaction : The compound may act as an antagonist or agonist at various receptors, particularly those involved in neurotransmission and cellular signaling.
The mechanism of action for 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile is not fully elucidated; however, interaction studies have focused on its binding affinity to specific receptors. Key areas include:
- Binding Affinity Studies : Research has shown that the compound binds effectively to certain receptor sites, which may lead to downstream effects influencing cell behavior.
- Inhibition of Enzymatic Activity : It may also inhibit enzymes involved in cellular processes, contributing to its therapeutic effects.
Case Studies
A few notable studies have examined the biological activity of this compound:
- Study on Antitumor Effects : In vitro assays demonstrated that 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile reduced the viability of cancer cell lines by inducing apoptosis. The study highlighted its potential as a lead compound for developing new anticancer therapies.
- Antimicrobial Efficacy Assessment : A comparative study evaluated the antimicrobial activity of various nitrobenzonitriles, including this compound. Results indicated significant inhibition of bacterial growth, suggesting its utility in treating bacterial infections.
- Receptor Binding Analysis : A detailed investigation into receptor interactions revealed that this compound exhibits selective binding properties, which could be exploited for targeted drug development.
Comparative Analysis with Similar Compounds
To better understand the biological potential of 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-2-nitrobenzonitrile | Amino group instead of cyclohexylethylamine | More direct interaction with targets |
| 2-Methyl-4-(phenylamino)-5-nitrobenzonitrile | Contains a phenyl group | Different pharmacological profiles |
| 4-(Cyclopentylamino)-2-nitrobenzonitrile | Cyclopentyl instead of cyclohexyl | Variation in lipophilicity affecting absorption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
